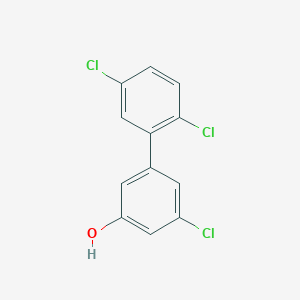
3-Chloro-5-(2,5-dichlorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% (3-CPP) is a synthetic phenol compound that has a wide range of applications in scientific research and industrial fields. It is a colorless solid with a melting point of 62-63 °C and a molecular weight of 285.6 g/mol. 3-CPP is a relatively stable and non-volatile compound that is soluble in organic solvents such as ethanol and diethyl ether. The chemical structure of 3-CPP consists of two aromatic rings connected by a single carbon-carbon bond and three chlorine atoms.
Applications De Recherche Scientifique
3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has a wide range of applications in scientific research and industrial fields. It is commonly used as a reagent in organic synthesis, as a catalyst in various reactions, and as an inhibitor of various enzymes. In addition, 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyamides.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of various enzymes, such as cytochrome P450 and cyclooxygenase. It is also believed to act as an antioxidant, which may be beneficial in the prevention of oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% are not well understood. However, it has been shown to inhibit the activity of various enzymes, including cytochrome P450 and cyclooxygenase. In addition, 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% in laboratory experiments is its relative stability and non-volatility. Additionally, it is relatively easy to synthesize and purify, making it a useful reagent for organic synthesis. However, 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% can be toxic if ingested, and it may cause skin and eye irritation if it comes into contact with the skin or eyes.
Orientations Futures
There are a number of potential future directions for research involving 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95%. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development and other industrial fields. Additionally, further research could be conducted to investigate the mechanism of action of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% and to develop more efficient and cost-effective methods for its synthesis and purification. Finally, further research could be conducted to explore the potential toxicity of 3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% and to develop methods for its safe and effective use.
Méthodes De Synthèse
3-Chloro-5-(2,5-dichlorophenyl)phenol, 95% is typically synthesized through a reaction between 2,5-dichloroaniline and chloroacetic acid. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at a temperature of 80-90 °C. The reaction is usually complete within 4-6 hours, yielding a crude product with a purity of around 95%. This crude product can then be further purified by recrystallization or column chromatography.
Propriétés
IUPAC Name |
3-chloro-5-(2,5-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-1-2-12(15)11(6-8)7-3-9(14)5-10(16)4-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUZGVRTYMZQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686099 |
Source


|
| Record name | 2',5,5'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,5-dichlorophenyl)phenol | |
CAS RN |
1261991-15-4 |
Source


|
| Record name | 2',5,5'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

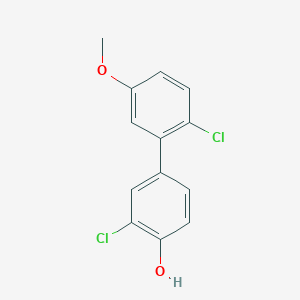
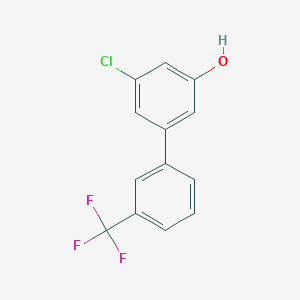
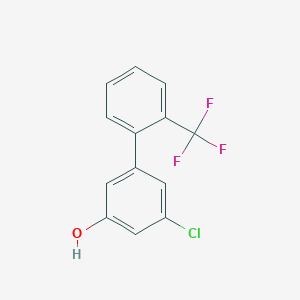

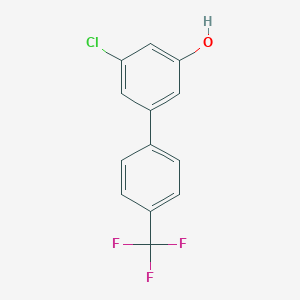
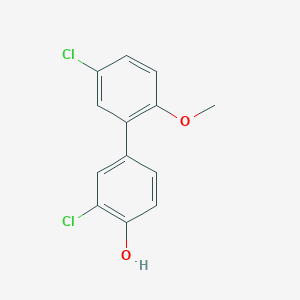
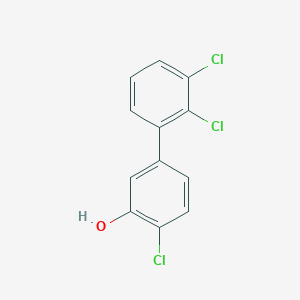


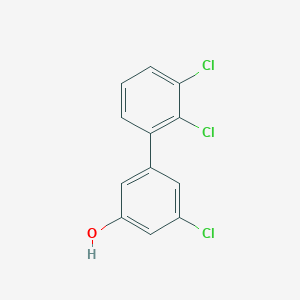
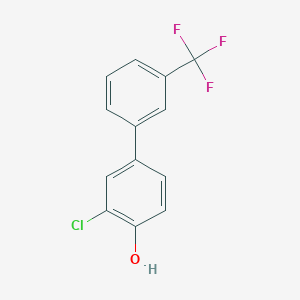

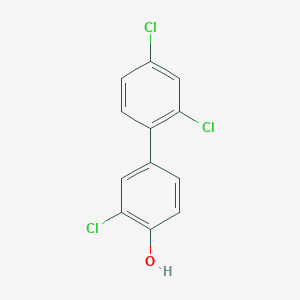
![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)